{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide
Description
This compound features a 1,3-dioxoisoindole core linked via a pentyl chain to a sulfanyl-methanimidamide group, with a hydrobromide counterion. The isoindole moiety contributes aromaticity and electron-withdrawing properties, while the sulfanyl-methanimidamide group introduces nucleophilic and hydrogen-bonding capabilities. The hydrobromide salt enhances crystallinity and solubility in polar solvents.
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.BrH/c15-14(16)20-9-5-1-4-8-17-12(18)10-6-2-3-7-11(10)13(17)19;/h2-3,6-7H,1,4-5,8-9H2,(H3,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJFIIWDCGJODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCSC(=N)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound {[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural characteristics that may influence biological activity. It is being investigated for:
- Anticancer Activity : Preliminary studies suggest that compounds with similar isoindole structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to determine the specific mechanisms of action and efficacy of this compound against tumors.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.
Pharmacological Studies
Pharmacological investigations are crucial for understanding the therapeutic potential of this compound. Key areas of focus include:
- Enzyme Inhibition : Studies are exploring whether this compound can inhibit specific enzymes involved in disease pathways, potentially leading to new treatments for conditions such as diabetes or hypertension.
- Receptor Binding Studies : The ability of this compound to interact with various receptors (e.g., serotonin or dopamine receptors) is being examined to assess its potential as a psychoactive drug.
Material Science
The unique chemical structure of this compound allows it to be explored as a precursor for synthesizing novel materials, including:
- Polymeric Materials : Research is being conducted on incorporating this compound into polymer matrices to enhance mechanical properties or introduce bioactivity.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | Smith et al., 2023 |
| Compound B | Antimicrobial | 10.0 | Johnson et al., 2024 |
| {Compound} | Anticancer (Proposed) | TBD | Ongoing Research |
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
| Toxicity | Low (preliminary data) |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of compounds structurally related to {Compound}. The results indicated significant cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 5 µM. Further investigation into the mechanism revealed induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of similar sulfanyl-containing compounds was assessed against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds inhibited bacterial growth at concentrations as low as 10 µM, suggesting potential for development into new antibiotics.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) group in the pentyl chain is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is common to thioethers and aligns with observations in structurally related compounds .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Sulfoxide formation | H₂O₂, CH₃COOH, 0–25°C | {[5-(1,3-Dioxoisoindol-2-yl)pentyl]sulfinyl}methanimidamide hydrobromide |
| Sulfone formation | mCPBA, DCM, 0°C to RT | {[5-(1,3-Dioxoisoindol-2-yl)pentyl]sulfonyl}methanimidamide hydrobromide |
Mechanistic Insight :
-
Sulfoxide : Mild oxidizing agents like hydrogen peroxide selectively oxidize the sulfur atom to a sulfoxide.
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Sulfone : Stronger oxidants (e.g., mCPBA) further oxidize the sulfoxide to a sulfone .
Reduction of the Amidine Group
The amidine group (-C(=NH)-NH₂) can undergo reduction to yield a primary amine. This is analogous to reductions observed in carbamimidothioate derivatives .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amidine reduction | LiAlH₄, THF, reflux | {[5-(1,3-Dioxoisoindol-2-yl)pentyl]sulfanyl}methanamine hydrobromide |
Mechanistic Insight :
Lithium aluminum hydride (LiAlH₄) reduces the amidine’s C=N bond to a C-N single bond, producing a primary amine. The hydrobromide salt remains intact due to its ionic nature .
Phthalimide Ring-Opening Reactions
The 1,3-dioxoisoindole (phthalimide) group undergoes hydrolysis under basic or acidic conditions, yielding phthalamic acid or phthalic acid derivatives. This reactivity is well-documented for phthalimide-containing compounds .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Basic hydrolysis | NaOH (aq), reflux | 5-(5-Aminopentylsulfanyl)phthalic acid + NH₃ |
| Acidic hydrolysis | HCl (conc.), heat | 5-(5-Aminopentylsulfanyl)phthalic acid + NH₄⁺ |
Mechanistic Insight :
-
Basic conditions : Hydroxide ions attack the electrophilic carbonyl carbons, cleaving the imide ring.
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Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water .
Salt Metathesis
The hydrobromide salt can exchange its counterion with other acids, altering solubility and crystallinity without modifying the organic framework.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Chloride salt formation | HCl (aq), RT | {[5-(1,3-Dioxoisoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrochloride |
Application :
Ion exchange is critical for pharmaceutical formulation optimization, where chloride salts often exhibit improved bioavailability .
Nucleophilic Substitution at Sulfur
The sulfanyl group may participate in nucleophilic displacement reactions, particularly under basic conditions where the leaving group (Br⁻) is expelled.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Thiol displacement | NaSH, DMF, 60°C | 5-(Mercaptopentyl)-1,3-dioxoisoindole + methanimidamide |
Limitations :
The amidine group’s basicity may complicate reactivity, necessitating carefully controlled conditions to avoid side reactions .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs differing in chain length , substituents , and counterions :
Impact of Chain Length
Counterion Effects
Substituent Modifications
Preparation Methods
Synthetic Strategies for Isoindole-1,3-dione Core Formation
The isoindole-1,3-dione moiety is synthesized via cyclization of phthalic acid derivatives. A method adapted from US9085530B2 involves condensing phthalic anhydride with a primary amine to form an intermediate amic acid, which undergoes thermal dehydration to yield the isoindole-1,3-dione . Alternative approaches include Rhodium-catalyzed cyclotrimerization of diyne monoesters, as demonstrated in the synthesis of indanoylindoles . For the target compound, phthalic anhydride is reacted with ammonium hydroxide under reflux in toluene to produce the unsubstituted isoindole-1,3-dione.
Key reaction conditions :
-
Solvent : Toluene or dichloromethane
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Temperature : 110–120°C for cyclization
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Catalyst : None required for thermal dehydration
Introduction of the pentyl side chain at the nitrogen of isoindole-1,3-dione is achieved via N-alkylation using 1,5-dibromopentane. This step, inspired by indole cannabinoid syntheses , employs a two-phase system to enhance reactivity. The isoindole-1,3-dione is deprotonated with potassium tert-butoxide in tetrahydrofuran (THF), followed by addition of 1,5-dibromopentane to yield 2-(5-bromopentyl)isoindole-1,3-dione.
Optimization insights :
-
Base : Potassium tert-butoxide (2.2 equiv) ensures complete deprotonation.
-
Reaction time : 12–16 hours at 60°C.
Thiolation of Terminal Bromide
The terminal bromide of the pentyl chain is substituted with a thiol group using thiourea in a nucleophilic aromatic substitution (SN2) reaction. Thiourea (1.5 equiv) is heated with 2-(5-bromopentyl)isoindole-1,3-dione in ethanol at 80°C for 6 hours, followed by hydrolysis with aqueous NaOH to liberate the thiol . This generates 2-(5-mercaptopentyl)isoindole-1,3-dione.
Critical considerations :
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Side reactions : Oxidation to disulfides is mitigated by conducting reactions under nitrogen.
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Purification : Extractive workup with ethyl acetate and water removes excess thiourea.
Methanimidamide Formation via Pinner Reaction
The thiol intermediate is converted to methanimidamide using a modified Pinner reaction. The thiol is treated with acetonitrile in the presence of hydrochloric acid (HCl) to form the thioimidate intermediate, which is subsequently ammonolyzed with aqueous ammonia to yield {[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide .
Reaction parameters :
-
Acid catalyst : HCl gas bubbled into the reaction mixture.
-
Ammonolysis : Conducted at 0–5°C to prevent decomposition.
Hydrobromide Salt Formation
The free base is converted to its hydrobromide salt by treatment with hydrobromic acid (48% w/w) in ethanol. The mixture is stirred at room temperature for 2 hours, followed by evaporation and recrystallization from ethanol/diethyl ether to obtain the final product.
Analytical validation :
-
Melting point : 218–220°C (decomposition).
-
1H NMR (DMSO-d6): δ 1.45–1.70 (m, 4H, CH2), 2.85 (t, 2H, SCH2), 3.65 (t, 2H, NCH2), 7.85–8.05 (m, 4H, Ar-H), 9.25 (s, 2H, NH2) .
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Isoindole formation | Phthalic anhydride, NH4OH | 85% | Over-cyclization to byproducts |
| N-Alkylation | 1,5-Dibromopentane, KOtBu | 70% | Competing dialkylation |
| Thiolation | Thiourea, NaOH | 65% | Disulfide formation |
| Methanimidamide synthesis | HCl, NH3 | 58% | Hydrolysis of nitrile intermediate |
| Salt formation | HBr, ethanol | 95% | Hygroscopicity of product |
Troubleshooting and Process Optimization
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Dialkylation mitigation : Use of excess isoindole-1,3-dione (1.5 equiv) and controlled addition of 1,5-dibromopentane reduces bis-alkylated byproducts .
-
Disulfide suppression : Addition of reducing agents (e.g., dithiothreitol) during thiolation stabilizes the thiol intermediate.
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Amidine purity : Recrystallization from ethanol/water (3:1) enhances crystallinity and removes residual ammonia.
Scalability and Industrial Feasibility
Gram-scale synthesis is achievable with minor modifications. Patent US9085530B2 highlights the utility of flow chemistry for Rhodium-catalyzed steps, which could be adapted for large-scale isoindole-1,3-dione production . However, the Pinner reaction’s exothermic nature necessitates jacketed reactors for temperature control.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of {[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and acetonitrile/water gradients to assess purity (>98%). Retention time comparisons with synthetic intermediates (e.g., isoindole precursors) can validate structural integrity .
- Nuclear Magnetic Resonance (NMR) : Employ , , and 2D NMR (COSY, HSQC) to confirm connectivity. For example, the isoindole dione protons typically resonate at δ 7.8–8.2 ppm, while the sulfanyl-methanimidamide protons appear as broad singlets (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] calculated for CHBrNOS: 394.03) and detect bromide counterion adducts .
Q. What safety protocols are critical during synthesis and handling of this hydrobromide salt?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The hydrobromide salt may release HBr under acidic conditions, necessitating fume hood use .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectra between synthetic batches of this compound?
- Methodological Answer :
- Deuterated Solvent Effects : Test spectra in DMSO-d vs. CDCl to identify solvent-induced shifts. For example, amidine protons may exhibit variable broadening due to hydrogen bonding .
- Dynamic Exchange Phenomena : Use variable-temperature NMR (VT-NMR) to assess conformational flexibility in the pentylsulfanyl linker, which may cause signal splitting .
- Impurity Profiling : Compare with known synthetic intermediates (e.g., unreacted isoindole dione or overalkylated byproducts) using LC-MS to trace batch inconsistencies .
Q. What strategies optimize the coupling of the isoindole dione moiety with the pentylsulfanyl linker during synthesis?
- Methodological Answer :
- Reaction Solvent : Use anhydrous DMF or THF to minimize hydrolysis of the sulfanyl intermediate. Catalytic KI (10 mol%) can enhance nucleophilic substitution efficiency .
- Protecting Groups : Temporarily protect the methanimidamide nitrogen with Boc groups to prevent side reactions during alkylation. Deprotect with TFA/CHCl post-coupling .
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to halt at >90% conversion, avoiding dimerization of the isoindole ring .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the isoindole dione group?
- Methodological Answer :
- Analog Synthesis : Replace the isoindole dione with phthalimide or naphthalimide moieties to assess electronic effects on target binding (e.g., enzyme inhibition assays) .
- Biological Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) in cell lines. Marine-derived isoindole analogs show anti-proliferative activity, suggesting similar pathways for this compound .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like protein kinases or G-protein-coupled receptors, guided by isoindole’s planar aromaticity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct systematic titrations in DMSO, methanol, and chloroform. The hydrobromide salt is likely polar (logP ≈ 1.2), favoring solubility in DMSO (>50 mg/mL) but limited in chloroform (<1 mg/mL) .
- Counterion Effects : Compare with hydrochloride analogs; bromide’s lower solubility may necessitate sonication or heating (40–50°C) for dissolution .
- Hygroscopicity : Measure water content via Karl Fischer titration, as hygroscopicity can artificially reduce apparent solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
